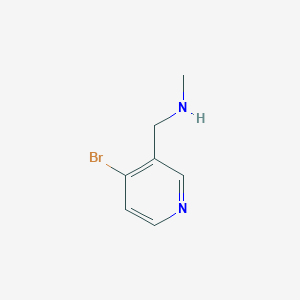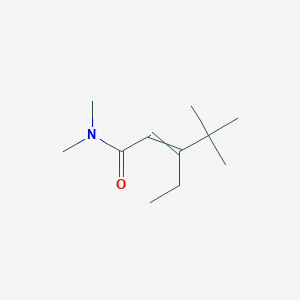
1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a cyclohexyl and methyl-substituted butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one typically involves the following steps:
Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclohexyl Substitution:
Methylation: The final step involves the methylation of the butanone backbone using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(Benzyloxy)-2-methylbutan-2-one
- 1-(Benzyloxy)-3-cyclohexylbutan-2-one
- 1-(Benzyloxy)-3-methylbutan-2-one
Comparison: 1-(Benzyloxy)-3-cyclohexyl-3-methylbutan-2-one is unique due to the presence of both cyclohexyl and methyl groups on the butanone backbone, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
834905-91-8 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-cyclohexyl-3-methyl-1-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C18H26O2/c1-18(2,16-11-7-4-8-12-16)17(19)14-20-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3 |
Clé InChI |
OAXCXQPFXGFQRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1)C(=O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
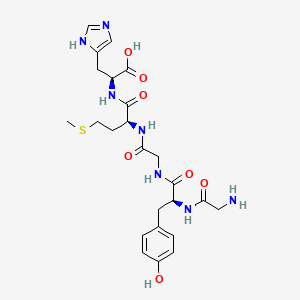

![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
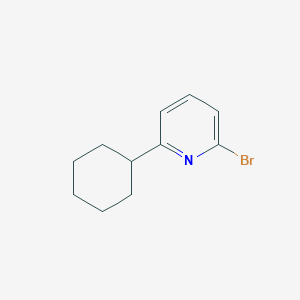
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
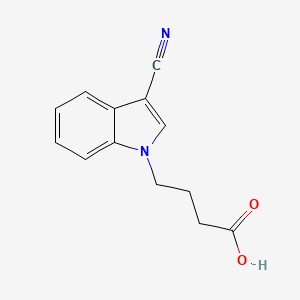
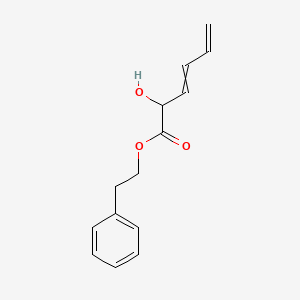
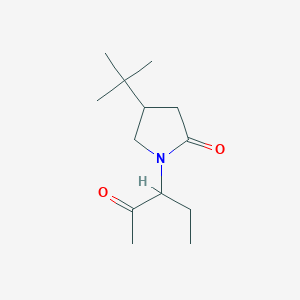
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
